4-(Azepan-1-ylcarbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(AZEPANE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of azepane derivatives Azepane derivatives are known for their diverse applications in synthetic chemistry and biology This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd/LA-catalyzed decarboxylation reaction, which enables the formation of N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with a wide reaction scope and CO2 as the byproduct.
Industrial Production Methods
Industrial production of 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
Scientific Research Applications
4-(AZEPANE-1-CARBONYL)PHENYL ACETATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of high-value materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological macromolecules, leading to inhibition or modulation of their activity. The phenyl acetate group may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE include other azepane derivatives such as:
- N-aryl azepanes
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
What sets 4-(AZEPANE-1-CARBONYL)PHENYL ACETATE apart from other similar compounds is its unique combination of the azepane ring and phenyl acetate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[4-(azepane-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-14-8-6-13(7-9-14)15(18)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
WGAADDNVYHZGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.